3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate is an organic compound with significant interest in medicinal chemistry and pharmacology. It is classified under piperazine derivatives, which are frequently explored for their biological activities.
The compound is identified by the CAS Number 1141395-04-1. It has been documented in various chemical databases, including PubChem and ChemSrc, which provide detailed information about its structure and properties.
This compound falls under the category of benzyl piperazine carboxylates, characterized by the presence of a piperazine ring, a benzyl moiety, and additional functional groups that enhance its biological activity.
The synthesis of 3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions:
The synthetic route may require specific reagents such as thiazole derivatives, benzoxazole derivatives, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for 3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate is C20H23Cl2N3O4S.
The compound features:
The chemical reactivity of this compound can be analyzed through several potential reactions:
Understanding these reactions is crucial for developing derivatives with enhanced activity or reduced toxicity.
The mechanism of action for 3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate likely involves interaction with specific biological targets:
Experimental data from pharmacological studies would provide insights into its efficacy and potential side effects.
Key physical properties include:
Chemical stability under various conditions (temperature, pH) is essential for practical applications. The compound should be stable under standard laboratory conditions but may degrade under extreme conditions (high temperature or strong acids).
Relevant analyses often include:
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate has potential applications in:
The systematic IUPAC name 3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate follows strict hierarchical conventions for polyheterocyclic systems. The parent heterocycle is the thiazole ring, selected as the principal scaffold due to its central connectivity. The piperazine moiety is attached directly to the thiazole's 2-position via a nitrogen atom, forming the secondary core 4-(thiazol-2-yl)piperazine. The benzoxazolone fragment is linked to the thiazole's 4-position through a carboxamide bridge (-C(O)NH-), establishing the critical 4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl) substituent. The esterifying component is the 3,5-dichlorobenzyl group, attached via a carboxylate linkage to the piperazine nitrogen. Ring numbering follows:
Table 1: IUPAC Name Deconstruction
Segment | Structure | Role |
---|---|---|
Principal Ring | Thiazole | Core heterocycle |
N-Linked Substituent | 4-(Piperazin-1-yl) | Aminoheterocycle at C2 |
C-Linked Substituent | 4-(Benzoxazolone-6-carboxamide) | Acyl group at C4 |
Esterifying Group | 3,5-Dichlorobenzyl | Carbamate at N1 (piperazine) |
The benzoxazolone ring (benzo[d]oxazol-2(3H)-one) receives systematic fusion notation where "d" indicates fusion between oxazole C4/C5 and benzene C1/C2, with lactam tautomerism implied by "2-oxo-2,3-dihydro" [1] [2].
This hybrid compound integrates six pharmacophoric elements with distinct electronic and steric properties:
Benzoxazolone Core: A benzo-fused oxazol-2-one ring exhibiting lactam-like character. The N-H and C=O groups provide H-bond donor/acceptor capabilities critical for target engagement. The fused benzene ring enables π-stacking interactions. This motif is isosteric with bioactive benzimidazolones [5] [8].
Thiazole-Carboxamide Linker: The 4-carboxamidothiazole unit features:
2-Aminothiazole-Piperazine Junction: The thiazole C2-piperazine N4 linkage creates a push-pull system where the piperazine acts as an electron donor to the electron-deficient thiazole. This modulates basicity and redox potential [2].
Piperazine Spacer: The unsubstituted piperazine introduces conformational flexibility, two basic nitrogens (pKa ~6.5 and ~9.5), and multiple protonation states facilitating solubility and salt formation.
Benzyl Carbamate: The 3,5-dichlorobenzyloxycarbonyl group provides:
Table 2: Pharmacophoric Motifs and Roles
Motif | Key Properties | Biological Role Potential |
---|---|---|
Benzoxazolone | H-bond donor/acceptor, planar | Target anchoring via H-bonding |
Thiazole-carboxamide | Dipolar, rigid linker | Conformational constraint |
2-Aminothiazole | π-deficient heterocycle | Electron sink for charge transfer |
Piperazine | Flexible diamine, basic | Solubility modulator, charge relay |
Benzyl carbamate | Electrophilic, hydrophobic | Prodrug potential (hydrolysis) |
3,5-Dichlorophenyl | Halogen bonding, lipophilic | Membrane penetration enhancer |
This hybrid exhibits structural parallels with three classes of bioactive heterocycles:
Table 3: Structural Analog Comparison
Analog Class | Representative Structure | Key Differences |
---|---|---|
Simple Thiazolylbenzoxazoles | 2-(Benzoxazol-2-yl)-4-methylthiazole | Lacks carboxamide linker and piperazine tail |
Piperazine-thiazole Drugs | 2-(4-Methylpiperazin-1-yl)-4-phenylthiazole | Simpler substitution at C4; no benzoxazolone |
Bioactive Benzoxazolones | 6-Nitro-2,3-dihydrobenzo[d]oxazol-2-one | Minimal 3D elaboration; no thiazole or piperazine |
Target Compound | Full hybrid structure | Integrated multi-motif architecture |
The molecule represents a molecular hybrid combining three privileged medicinal chemistry scaffolds: benzoxazolone (bioisostere of purines), thiazole (electron-deficient heterocycle), and N-arylpiperazine (conformationally flexible basic moiety). This fusion creates a spatially extended pharmacophore with vector-specific functionalization: the benzoxazolone acts as a planar anchor, the thiazole-carboxamide as a rigid dipole, and the piperazine-dichlorobenzyl as a 3D-flexible terminal domain [1] [5] [8]. The strategic 3,5-dichloro substitution follows bioisosteric principles, mimicking meta-disubstituted bioactive aromatics like kinase inhibitor scaffolds.
Compound Nomenclature Table| Systematic Name | 3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate || Simplified Name | DCB-BOX-thiazole-piperazine carbamate || Key Fragments | 3,5-Dichlorobenzyl (DCB); Benzoxazolone (BOX); Thiazole; Piperazine || Chemical Motifs | Heterocyclic carboxamide, N-arylpiperazine, Benzyl carbamate |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2